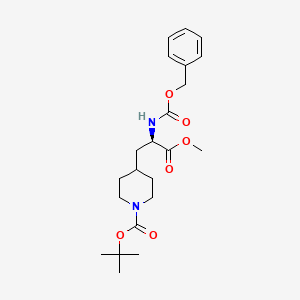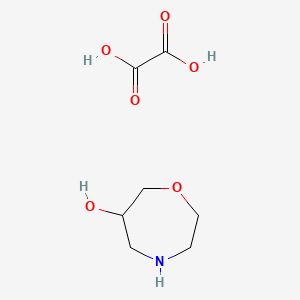
Ethyl 1-cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxylate is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves the reaction of 1,2,3-triazole derivatives with appropriate reagents under specific conditions. The reaction conditions include the use of copper(I) catalysts and solvents such as dichloromethane or dimethylformamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 1-cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other electrophiles in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
Ethyl 1-cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has explored its use as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of corrosion inhibitors and as a precursor for materials with specific properties.
Mecanismo De Acción
The mechanism by which Ethyl 1-cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit specific pathways or modulate biological processes, leading to its observed biological activities.
Comparación Con Compuestos Similares
Ethyl 1-cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxylate is similar to other triazole derivatives, such as Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate and 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole. These compounds share structural similarities but differ in their substituents, leading to variations in their biological activities and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C9H13N3O2 |
|---|---|
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
ethyl 1-cyclopropyl-5-methyltriazole-4-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c1-3-14-9(13)8-6(2)12(11-10-8)7-4-5-7/h7H,3-5H2,1-2H3 |
Clave InChI |
KKCNUHCODHXRTG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N(N=N1)C2CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R,3Z,6R,7Z,9S,11Z,13R,14S,16R,17S,18R,19S)-19-benzyl-7,9,16,17-tetramethyl-2,5,21-trioxo-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-trien-6-yl] acetate](/img/structure/B15361764.png)









![tert-butyl (3aS,8bR)-4-amino-5-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B15361845.png)
![tert-butyl 3-oxo-2,3a,4,5,7,7a-hexahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate;oxalic acid](/img/structure/B15361851.png)

![endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B15361859.png)
